
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is a complex organic compound with a unique structure that includes a trifluoromethylsulfonyl group, a bromine atom, and an amino group attached to a picolinate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate typically involves multiple steps, including nitration, bromination, and the introduction of the trifluoromethylsulfonyl group. The process may start with the nitration of a suitable precursor, followed by reduction to introduce the amino group. Bromination is then carried out to introduce the bromine atom. Finally, the trifluoromethylsulfonyl group is introduced using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other reduced derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the trifluoromethylsulfonyl group can yield a wide range of functionalized picolinates.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate has several scientific research applications:
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylsulfonyl-containing compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, potentially inhibiting enzymes or other proteins involved in disease processes. The bromine atom and amino group also contribute to the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other picolinates with different substituents, such as:
- Methyl 5-amino-4-bromo-3-methyl-6-hydroxy-picolinate
- Methyl 5-amino-4-bromo-3-methyl-6-methoxy-picolinate
- Methyl 5-amino-4-bromo-3-methyl-6-chloro-picolinate
Uniqueness
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C9H8BrF3N2O5S |
|---|---|
Molekulargewicht |
393.14 g/mol |
IUPAC-Name |
methyl 5-amino-4-bromo-3-methyl-6-(trifluoromethylsulfonyloxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrF3N2O5S/c1-3-4(10)5(14)7(15-6(3)8(16)19-2)20-21(17,18)9(11,12)13/h14H2,1-2H3 |
InChI-Schlüssel |
UNBKIAQXKPHOEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=C1C(=O)OC)OS(=O)(=O)C(F)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

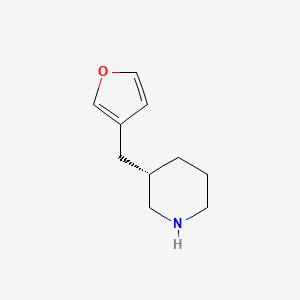
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
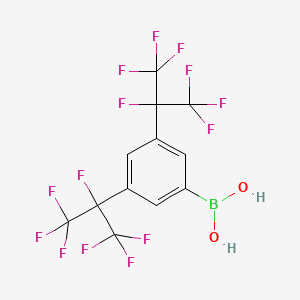
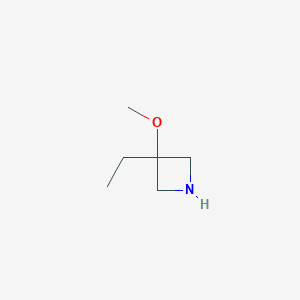
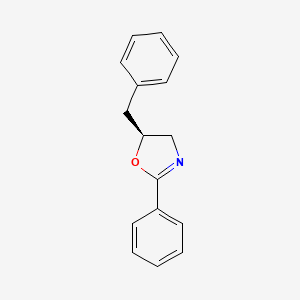
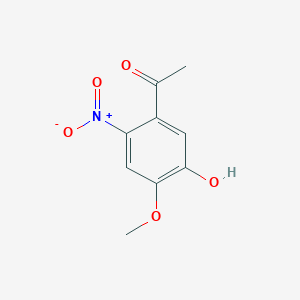
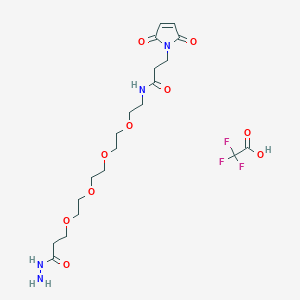
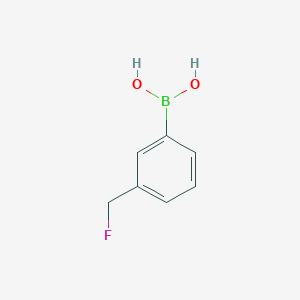
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

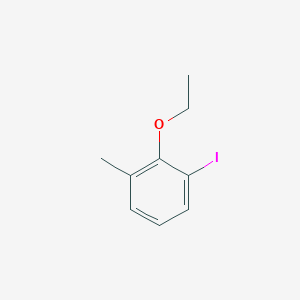
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
